- Chemistry of N-(thiosulfinyl)anilines. V. Reactions of N-(thiosulfinyl)anilines with nucleophilic reagentsBulletin of the Chemical Society of Japan, 1980, 53(1), 205-9,
Cas no 961-38-6 (2,4,6-Tri-tert-butylaniline)

2,4,6-Tri-tert-butylaniline structure
Nombre del producto:2,4,6-Tri-tert-butylaniline
Número CAS:961-38-6
MF:C18H31N
Megavatios:261.445445299149
MDL:MFCD00011645
CID:83259
PubChem ID:87577432
2,4,6-Tri-tert-butylaniline Propiedades químicas y físicas
Nombre e identificación
-
- 2,4,6-Tri-tert-butylaniline
- Tributylaniline
- (2,4,6-Tri-tert-butylphenyl)amine
- 2,4,6-tritert-butylaniline
- 2,4,6-Tri-tert-butylphenylamine
- 2,4,6-tri-t-Butylaniline
- 2,4,6-Tri(tert-butyl)aniline
- Benzenamine, 2,4,6-tris(1,1-dimethylethyl)-
- REJGDSCBQPJPQT-UHFFFAOYSA-N
- 2,4,6-tris(tert-butyl)phenylamine
- Aniline, tri-tert-butyl-
- 2,4,6-tritert-butylphenylamine
- Aniline, 2,4,6-tri-tert-butyl-
- 2,4,6-Tri-tert-butyl-phenylamine
- PubChem16758
- Oprea1_343921
- AMBZ0031
- 2,
- 2,4,6-Tris(1,1-dimethylethyl)benzenamine (ACI)
- Aniline, 2,4,6-tri-tert-butyl- (6CI, 7CI, 8CI)
- 2,4,6-Tris(tert-butyl)aniline
- EINECS 213-507-9
- SR-01000511057
- 961-38-6
- STK670835
- CS-W021499
- T1694
- DS-0924
- F1945-0002
- AE-848/01459002
- DTXSID30242118
- AKOS002669419
- CHEBI:190998
- InChI=1/C18H31N/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,19H2,1-9H
- 2,4,6-Tri-tert-butylaniline, 99%
- AC-22746
- 3-carboxy-4-[3-(diethylamino)-6-diethyliminio-xanthen-9-yl]benzoate
- DB-103939
- SR-01000511057-1
- NS00040474
- 2,4,6-tris(tert.-butyl)anilin
- 2 pound not4 pound not6-tri-t-Butylaniline
- SY039915
- EU-0017571
- MFCD00011645
- SCHEMBL139484
-
- MDL: MFCD00011645
- Renchi: 1S/C18H31N/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,19H2,1-9H3
- Clave inchi: REJGDSCBQPJPQT-UHFFFAOYSA-N
- Sonrisas: NC1C(C(C)(C)C)=CC(C(C)(C)C)=CC=1C(C)(C)C
- Brn: 2272612
Atributos calculados
- Calidad precisa: 261.24600
- Masa isotópica única: 261.24565
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 3
- Complejidad: 273
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: nothing
- Carga superficial: 0
- Superficie del Polo topológico: 26
- Xlogp3: 6.3
Propiedades experimentales
- Color / forma: Not determined
- Denso: 0.896
- Punto de fusión: 145.0 to 149.0 deg-C
- Punto de ebullición: 302℃ at 760 mmHg
- Punto de inflamación: 123.7°C
- índice de refracción: 1.498
- Coeficiente de distribución del agua: Insoluble in water.
- PSA: 26.02000
- Logp: 5.74250
- Sensibilidad: Light Sensitive
- Disolución: Not determined
2,4,6-Tri-tert-butylaniline Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H302+H312+H332-H315-H319
- Declaración de advertencia: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Número de transporte de mercancías peligrosas:2811
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S37/39
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:2-8 °C
- Categoría de embalaje:III
- Nivel de peligro:6.1
- Grupo de embalaje:III
- Período de Seguridad:6.1
- Términos de riesgo:R20/21/22
2,4,6-Tri-tert-butylaniline Datos Aduaneros
- Código HS:2921420090
- Datos Aduaneros:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,4,6-Tri-tert-butylaniline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1694-1g |
2,4,6-Tri-tert-butylaniline |
961-38-6 | 98.0%(GC&T) | 1g |
¥290.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T21780-25g |
2,4,6-Tri-tert-butylaniline |
961-38-6 | 98% | 25g |
¥736.0 | 2024-07-18 | |
Life Chemicals | F1945-0002-5g |
2,4,6-tri-tert-butylaniline |
961-38-6 | 95%+ | 5g |
$60.0 | 2023-09-06 | |
Life Chemicals | F1945-0002-10g |
2,4,6-tri-tert-butylaniline |
961-38-6 | 95%+ | 10g |
$84.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T21780-1g |
2,4,6-Tri-tert-butylaniline |
961-38-6 | 98% | 1g |
¥47.0 | 2024-07-18 | |
Chemenu | CM118646-25g |
2,4,6-Tri-tert-butylaniline |
961-38-6 | 95%+ | 25g |
$214 | 2024-07-18 | |
Chemenu | CM118646-10g |
2,4,6-Tri-tert-butylaniline |
961-38-6 | 95%+ | 10g |
$89 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T21780-100mg |
2,4,6-Tri-tert-butylaniline |
961-38-6 | 98% | 100mg |
¥17.0 | 2024-07-18 | |
Apollo Scientific | OR0755-5g |
2,4,6-Tris(tert-butyl)aniline |
961-38-6 | 98+% | 5g |
£38.00 | 2025-02-19 | |
AstaTech | 67100-25/G |
2,4,6-TRI-TERT-BUTYLPHENYLAMINE |
961-38-6 | 95% | 25/G |
$505 | 2022-06-01 |
2,4,6-Tri-tert-butylaniline Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Triphenylphosphine
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Zinc , Hydrochloric acid Solvents: Ethanol , Ethyl acetate ; 0.5 h, rt; 4 h, rt → 70 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 7 - 8
1.2 Reagents: Ammonia Solvents: Water ; pH 7 - 8
Referencia
- Direct C-H heteroarylation by an acenaphthyl-based α-diimine palladium complex: improvement of the reaction efficiency for bi(hetero)aryls under aerobic conditionsOrganic Chemistry Frontiers, 2017, 4(12), 2336-2342,
Métodos de producción 3
Métodos de producción 4
Condiciones de reacción
Referencia
- Chemistry of N-thiosulfinylanilines. II. Thermolysis and photolysis of N-thiosulfinylanilinesBulletin of the Chemical Society of Japan, 1979, 52(7), 2002-7,
Métodos de producción 5
Condiciones de reacción
Referencia
- Sterically hindered aromatic compounds. VII. Deoxygenation of 2,5-di-tert-butyl- and 2,4,6-tri-tert-butylnitrosobenzeneCanadian Journal of Chemistry, 1977, 55(18), 3273-9,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Cobalt acetate tetrahydrate (complexes with phenanthroline, N doped graphene) Solvents: Ethanol , Water ; 55 h, 20 bar, 70 °C
Referencia
- Fe2O3/NGr@C- and Co-Co3O4/NGr@C-catalysed hydrogenation of nitroarenes under mild conditionsCatalysis Science & Technology, 2016, 6(12), 4473-4477,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Cobalt oxide (Co3O4) (carbon-supported) , Cobalt (carbon-supported) Solvents: Ethanol , Water ; 15 h, 40 bar, 110 °C
Referencia
- Biomass-Derived Catalysts for Selective Hydrogenation of NitroarenesChemSusChem, 2017, 10(15), 3035-3039,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 15 min, rt; rt → reflux; 20 min, reflux; 10 min, heated; 3 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Referencia
- Dichloro-Cycloazatriphosphane: The Missing Link between N2P2 and P4 Ring Systems in the Systematic Development of NP ChemistryChemistry - A European Journal, 2017, 23(59), 14738-14742,
Métodos de producción 9
Condiciones de reacción
Referencia
- Photochemistry of aromatic nitro compounds. IX. Products from photolysis of 1,3,5-tri-tert-butyl-2-nitrobenzeneChemische Berichte, 1975, 108(1), 301-13,
Métodos de producción 10
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Benzene , Pyridine
Referencia
- Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activityJournal of Medicinal Chemistry, 1988, 31(11), 2182-92,
Métodos de producción 12
Condiciones de reacción
Referencia
- Novel heterocumulenes: bisiminopropadienes and linear keteniminesChemistry - A European Journal, 1996, 2(10), 1318-1329,
Métodos de producción 13
Condiciones de reacción
Referencia
- Reactions of 2,4,6-tri-tert-butylnitrosobenzene with Grignard reagentsBulletin of the Chemical Society of Japan, 1975, 48(2), 621-5,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Diethylene glycol dibutyl ether , Sodium borohydride Catalysts: 2409985-26-6 Solvents: Water ; 2 h, rt
Referencia
- Synthesis of water soluble Pd-Piperidoimidazolin-2-ylidene complexes and their catalytic activities in neat waterApplied Organometallic Chemistry, 2020, 34(4),,
Métodos de producción 15
Condiciones de reacción
Referencia
- Oxidation of a 5H-1,2,3-dithiazole derivative. Formation of a new type of thiolsulfinate and its decomposition involving oxygen migrationChemistry Letters, 1978, (10), 1095-8,
Métodos de producción 16
Métodos de producción 17
Condiciones de reacción
Referencia
- Picosecond laser photolysis studies of hydrogen-atom transfer reaction via heteroexcimer state in pyrene-primary and pyrene-secondary aromatic amine systems: role of hydrogen-bonding interaction between amino group of donor and π electrons of acceptor in the heteroexcimerJournal of the American Chemical Society, 1982, 104(25), 7191-5,
Métodos de producción 18
Condiciones de reacción
Referencia
- Chemistry of N-thiosulfinylanilines. IV. Reactions of N-thiosulfinylanilines with electrophilic reagentsBulletin of the Chemical Society of Japan, 1979, 52(12), 3615-18,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Triethylamine , Thiazolium, 2-(1-hydroxyethyl)-3,4-dimethyl-, 1,1,1-trifluoromethanesulfonate (1… Solvents: Dichloromethane ; 0.5 - 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -30 °C
1.4 Reagents: Acetyl chloride ; -30 °C → rt; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -30 °C
1.4 Reagents: Acetyl chloride ; -30 °C → rt; rt
Referencia
- Reaction of aromatic nitroso compounds with chemical models of thiamine active aldehydeTetrahedron, 2008, 64(33), 7759-7770,
Métodos de producción 20
2,4,6-Tri-tert-butylaniline Raw materials
- 4-(Chlorocarbonyl)benzoic Acid Methyl Ester
- 7aH-1,2,3-Benzodithiazole, 4,6,7a-tris(1,1-dimethylethyl)-, 1-oxide
- 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 2,4,6-Tri-tert-Butylnitrosobenzene
- 2,4,6-Tri-tert-butylnitrobenzene
- 4,6,7a-Tris(1,1-dimethylethyl)-7aH-1,2,3-benzodithiazole
2,4,6-Tri-tert-butylaniline Preparation Products
2,4,6-Tri-tert-butylaniline Literatura relevante
-
1. Amine catalysis in the vinylic substitution of α-methylthio-α-arylmethylene Meldrum's acids and its absence in the substitution of methyl β-iodo-α-nitrocinnamate by aminesMichal Beit-Yannai,Xin Chen,Zvi Rappoport J. Chem. Soc. Perkin Trans. 2 2001 1534
-
Nina P. Gritsan,Stanislav N. Kim,Alexander Yu. Makarov,Eugenii N. Chesnokov,Andrey V. Zibarev Photochem. Photobiol. Sci. 2006 5 95
-
Hisatane Fukuda,Kiichi Amimoto,Hiroyuki Koyama,Toshio Kawato Org. Biomol. Chem. 2003 1 1578
-
Kevin R. D. Johnson,Paul G. Hayes Chem. Soc. Rev. 2013 42 1947
-
5. Reactions of some ortho-tellurated compounds with intramolecular co-ordinate bondsAnatoly G. Maslakov,William R. McWhinnie,Michael C. Perry,Nirmala Shaikh,Sean L. W. McWhinnie,Thomas A. Hamor J. Chem. Soc. Dalton Trans. 1993 619
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:961-38-6)2,4,6-Tri-tert-butylaniline

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